molecular formula C8H12O3 B2411537 Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622218-77-2

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2411537
CAS No.: 1622218-77-2
M. Wt: 156.181
InChI Key: BFZADIYBHRMTFZ-KVSKUHBBSA-N
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Description

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 81056-11-3) is a high-purity, bicyclic organic compound supplied for research and development purposes. Its molecular formula is C 8 H 12 O 3 with a molecular weight of 156.18 g/mol . This compound features a fused cyclopropane and oxolane (tetrahydrofuran) ring system, which creates a rigid, three-dimensional, and chiral scaffold highly valued in modern drug design for improving target specificity and metabolic stability . The trans -configuration of the oxabicyclo scaffold, ensured by the specified (1S,5R) stereochemistry, provides distinct stereochemical properties that are critical for orienting pharmacophores in synthetic applications . As a versatile chiral building block, it is relevant in the synthesis of pharmaceuticals and fine chemicals . Its rigid structure aligns with trends in developing three-dimensional drug candidates, making it a valuable intermediate for medicinal chemists . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZADIYBHRMTFZ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of propanedioic acid, 1-ethyl 3-(2-propen-1-yl) ester under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives .

Scientific Research Applications

Introduction to Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

This compound is a bicyclic compound with significant potential in various scientific research applications. With a molecular formula of C8H12O3C_8H_{12}O_3 and a molecular weight of approximately 156.18 g/mol, this compound exhibits unique structural and chemical properties that make it valuable in fields such as organic chemistry, biochemistry, and pharmacology.

Structural Representation

The compound can be represented using various chemical notation systems:

  • InChI Key : XAESUVRCRNJFDR-MEKDEQNOSA-N
  • SMILES : CCOC(=O)C1[C@H]2[C@@H]1COC2

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse reaction pathways, including:

  • Cyclopropanation : Often synthesized through cyclopropanation reactions involving ethyl diazoacetate and olefins under rhodium catalysis.
  • Functional Group Transformations : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for creating various derivatives.

Biochemical Applications

This compound has been explored for its role in biochemical assays and enzyme studies:

  • Enzyme Mechanisms : It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms.
  • Antimicrobial Activity : Research indicates that related bicyclic compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

Pharmacological Research

Due to its structural features, this compound is being investigated for its pharmacological potential:

  • Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for new therapeutics aimed at diseases such as cancer and infectious diseases.

Material Science

In addition to its chemical and biological applications, this compound is also relevant in material science:

  • Specialty Chemicals Production : Used in synthesizing specialty chemicals that have applications in various industrial processes.

Case Study 1: Antibacterial Properties

A comparative study assessed the antibacterial efficacy of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane against several bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane50 µg/mLEscherichia coli
Related Compound A30 µg/mLStaphylococcus aureus
Related Compound B25 µg/mLPseudomonas aeruginosa

This study indicated that the compound possesses significant antibacterial activity, highlighting its potential use in developing new antimicrobial agents.

Case Study 2: Antioxidant Activity

Research has demonstrated that ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane exhibits antioxidant properties through various assays measuring its ability to scavenge free radicals.

Mechanism of Action

The mechanism of action of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness .

Biological Activity

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, also known as Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, is a bicyclic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions. The presence of the oxabicyclic framework allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in synthetic chemistry and biological assays.

PropertyValue
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
IUPAC NameThis compound
CAS Number81056-11-3

This compound is primarily studied for its role as a substrate in various biochemical assays and enzyme mechanisms. Its structural features enable it to interact with specific enzymes, potentially influencing metabolic pathways or acting as an inhibitor in certain biochemical reactions .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, certain derivatives have shown significant antifungal activity against pathogens such as Aspergillus flavus and Fusarium verticillioides. These findings suggest that modifications to the bicyclic structure can enhance its bioactivity against fungal strains by disrupting ergosterol biosynthesis or other critical pathways in fungal cells .

Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various compounds derived from bicyclic frameworks, this compound was tested alongside other synthetic derivatives against Fusarium verticillioides. The results indicated that specific concentrations resulted in a marked decrease in ergosterol content within the fungal cell membranes, demonstrating the compound's potential as an antifungal agent .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of this compound. The compound was evaluated for its ability to inhibit aminopeptidases in cancer cell lines, showing selective cytotoxicity without affecting normal cells significantly. This selectivity points to its potential application in cancer therapeutics where targeted action is crucial .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/ProcessObserved Effect
AntifungalFusarium verticillioidesDecreased ergosterol content
Enzyme InhibitionAminopeptidasesSelective cytotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via cyclization reactions in dichloromethane under inert atmospheres at room temperature (20°C) for ~2 hours. Multi-step protocols often involve esterification and oxirane ring formation .
  • Key Considerations : Catalytic conditions (e.g., Lewis acids) and stereochemical control during cyclopropane ring closure are critical for enantiomeric purity. For example, analogous bicyclic systems use tert-butyloxycarbonyl (Boc) protection to stabilize intermediates .

Q. How is the stereochemistry of this bicyclic compound confirmed experimentally?

  • Methodology : 2D-NOESY spectroscopy is employed to resolve spatial proximity of protons, particularly near the oxirane and cyclopropane rings. For example, correlations between aromatic protons (e.g., in thiophene derivatives) and bicyclic protons distinguish epimers like (1S,2S,5S) vs. (1R,2S,5S) configurations .
  • Alternative Methods : X-ray crystallography or chiral HPLC can validate absolute configurations, as seen in studies of related bicyclo[3.1.0]hexane derivatives .

Q. What biological activities are associated with this compound, and how are they quantified?

  • Antifungal Activity :

Fungal StrainMIC (µg/mL)Reference Compound (Fluconazole MIC)
Candida albicans1510–20
Aspergillus niger105–15
  • Mechanistic Insight : The oxirane ring’s electrophilic nature likely disrupts fungal membrane integrity or enzyme function. Synergy with polyene antibiotics enhances efficacy against resistant strains .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic framework influence reactivity and biological activity?

  • Case Study : Epimers of thiophene-substituted analogs (e.g., (1S,2S,5S)- vs. (1R,2S,5S)-isomers) exhibit divergent NOESY correlations and antifungal potency. Weak NOE interactions in the (1R)-isomer correlate with reduced activity .
  • Experimental Design : Compare reaction kinetics (e.g., ring-opening rates) and docking studies with fungal enzyme targets (e.g., lanosterol demethylase) to map structure-activity relationships (SAR).

Q. What analytical strategies resolve contradictions in reported molecular formulas (C₈H₁₀O₄ vs. C₈H₁₂O₃)?

  • Root Cause : Discrepancies may arise from misassignment of hydration states or ester hydrolysis during characterization.
  • Resolution :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (170.16 vs. 170.16 g/mol for C₈H₁₀O₄ vs. C₈H₁₂O₃).
  • Tandem MS/MS to differentiate fragmentation patterns of carboxylate vs. hydroxylated derivatives .

Q. How can the compound’s bicyclic scaffold be functionalized for peptidomimetic or drug delivery applications?

  • Methodology :

  • Amide Coupling : tert-Butyl 6-formamido-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives are synthesized via formylation of amine intermediates (98% yield) .
  • Ester Hydrolysis : Controlled saponification generates carboxylic acid derivatives for conjugation with targeting moieties (e.g., monoclonal antibodies) .

Data Contradiction Analysis

Q. Why do MIC values for antifungal activity vary across studies?

  • Factors : Strain-specific resistance, solvent effects (DMSO vs. aqueous buffers), and assay conditions (aerobic vs. anaerobic).
  • Mitigation : Standardize protocols using CLSI guidelines and include internal controls (e.g., fluconazole) to normalize data .

Q. How do reaction solvents impact the scalability of synthetic routes?

  • Evidence : Dichloromethane (DCM) is preferred for lab-scale synthesis but poses environmental and safety concerns. Ethyl acetate or cyclopentyl methyl ether (CPME) may offer greener alternatives without compromising yield .

Methodological Recommendations

  • Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to minimize racemization during cyclopropane formation .
  • Biological Assays : Pair antifungal MIC tests with cytotoxicity assays (e.g., HepG2 cells) to evaluate therapeutic indices .

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